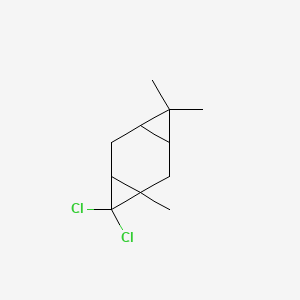
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane is a chemical compound with the molecular formula C11H16Cl2. It is characterized by its unique tricyclic structure, which includes three interconnected rings.
Vorbereitungsmethoden
The synthesis of 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane typically involves multiple steps. One common synthetic route includes the chlorination of a precursor compound under controlled conditions. The reaction conditions often require specific temperatures and the presence of catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale chlorination processes, utilizing specialized equipment to handle the reagents and control the reaction environment .
Analyse Chemischer Reaktionen
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and specific temperatures and pressures to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: Researchers study its effects on biological systems to understand its potential as a bioactive compound.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism by which 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to specific physiological responses. The exact pathways and targets depend on the context of its application, whether in biological research or industrial processes.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 8,8-Dichloro-1,4,4-trimethyltricyclo(5.1.0.03,5)octane stands out due to its unique tricyclic structure and the presence of chlorine atoms. Similar compounds include:
1,4,4-Trimethyltricyclo(5.1.0.03,5)octane: Lacks the chlorine atoms, resulting in different chemical reactivity.
8,8-Dibromo-1,4,4-trimethyltricyclo(5.1.0.03,5)octane: Contains bromine atoms instead of chlorine, leading to variations in its chemical and physical properties.
These comparisons highlight the distinct characteristics of this compound, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
35266-90-1 |
|---|---|
Molekularformel |
C11H16Cl2 |
Molekulargewicht |
219.15 g/mol |
IUPAC-Name |
8,8-dichloro-1,4,4-trimethyltricyclo[5.1.0.03,5]octane |
InChI |
InChI=1S/C11H16Cl2/c1-9(2)6-4-8-10(3,5-7(6)9)11(8,12)13/h6-8H,4-5H2,1-3H3 |
InChI-Schlüssel |
HTKBDJGWQFLSFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C1CC3(C(C2)C3(Cl)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[2-(Diphenylphosphanyl)phenyl]methyl}(dimethyl)silyl](/img/structure/B14682271.png)
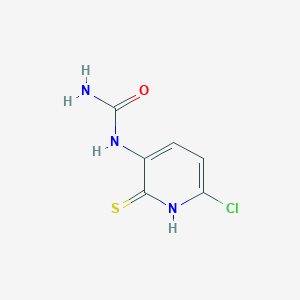
![1-Methyl-4-{[4-(nonyloxy)phenyl]ethynyl}benzene](/img/structure/B14682293.png)
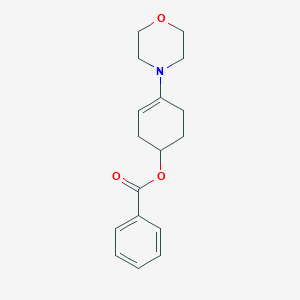
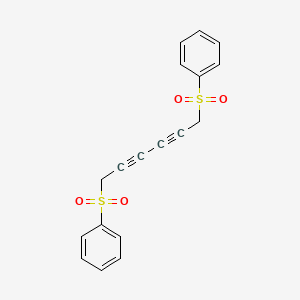
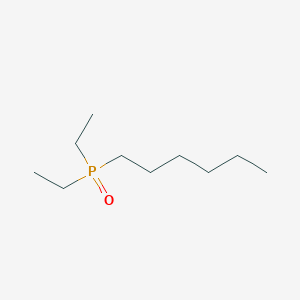
![2-[Bis(2-chloroethyl)amino]-4-hydroperoxy-3-methyl-1,3,2lambda~5~-oxazaphosphinan-2-one](/img/structure/B14682326.png)
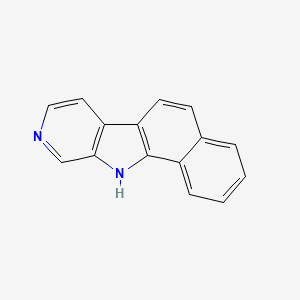
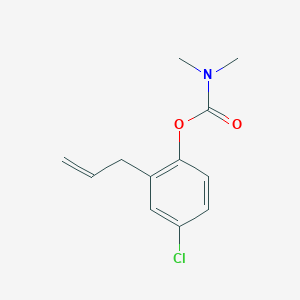
![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
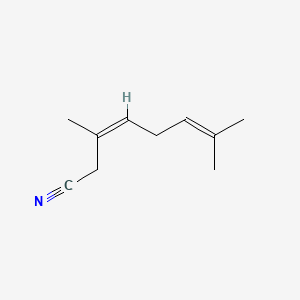


![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
